molecular formula C24H16N2O7 B3294036 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide CAS No. 886186-07-8

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide

Cat. No. B3294036
CAS RN: 886186-07-8
M. Wt: 444.4 g/mol
InChI Key: CJCHVDJODKEDEP-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C24H16N2O7 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

This compound is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . The process involves the use of an efficient nitro-Grela catalyst at ppm levels . The synthesized 1,4-benzodioxanes have shown excellent enantioselectivities of up to 99:1 er .

Antibacterial Applications

The compound has shown potential as an antibacterial agent . It has been found to be effective in inhibiting biofilms of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Nonlinear Optical (NLO) Material

The compound has been synthesized and studied for its potential as a nonlinear optical (NLO) material . It has shown significant two-photon absorption and nonlinear refraction . It could be a potential NLO material for frequency generator, optical limiters and optical switching applications .

Spiroannulation Reactions

The compound has been used in Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates . This process leads to the synthesis of highly rigid spirolactones in good yields with high regioselectivity .

Synthesis of Benzoxathiine Derivatives

The compound is used in the synthesis of 2,3-dihydrobenzoxathiine derivatives . These derivatives are important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds and have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .

Anti-inflammatory Properties

The compound has been shown to exhibit anti-inflammatory properties by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, which leads to the suppression of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O7/c27-22(15-7-10-19-20(13-15)32-12-11-31-19)23-21(17-3-1-2-4-18(17)33-23)25-24(28)14-5-8-16(9-6-14)26(29)30/h1-10,13H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCHVDJODKEDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide
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N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide
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N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide
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N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide
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N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide
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N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide

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